
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H31N5O4 and its molecular weight is 477.565. The purity is usually 95%.
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Biological Activity
The compound 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide, also known by its IUPAC name, has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H33N3O5 with a molecular weight of 443.536 g/mol. The structure includes a piperidine ring, a furan moiety, and a pyridazine derivative, which are believed to contribute to its biological properties.
While specific mechanisms for this compound are not extensively documented, similar compounds in its class often exhibit activity through the following pathways:
- Inhibition of Enzymatic Activity : Many piperidine derivatives interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : Compounds with similar structures have been shown to modulate receptors related to neurotransmission and inflammation.
Antimicrobial Activity
Research indicates that compounds structurally related to the target compound show promising antimicrobial properties. For instance, studies have reported significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin and ketoconazole .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Target Compound | TBD | TBD |
Ciprofloxacin | 4 | Effective |
Ketoconazole | 8 | Effective |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects on cancer cell lines such as HT29 (colorectal cancer) and MCF7 (breast cancer). The mechanism often involves inducing apoptosis through activation of caspase pathways or inhibition of cell proliferation via cell cycle arrest .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HT29 | TBD | Cytotoxic |
MCF7 | TBD | Cytotoxic |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of similar piperidine derivatives on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor growth rates compared to control groups. These findings support the potential for further development into therapeutic agents .
Scientific Research Applications
Biological Applications
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, compounds featuring piperidine and pyridazinone structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Properties
Compounds with furan and pyridazine moieties are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease pathways. Enzyme inhibition studies could reveal its effectiveness in modulating targets associated with cancer or infectious diseases.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The incorporation of the furan and pyridazine moieties is critical for enhancing biological activity.
- Final Coupling Reactions : These reactions lead to the formation of the final product, ensuring all functional groups are correctly positioned for optimal activity.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting a broad spectrum of action.
Properties
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4/c1-18-5-6-21(19(2)16-18)28-24(32)17-30-12-9-20(10-13-30)26(34)27-11-14-31-25(33)8-7-22(29-31)23-4-3-15-35-23/h3-8,15-16,20H,9-14,17H2,1-2H3,(H,27,34)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALHYGOGYDJROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.